molecular formula C20H17F2N3O2 B2854866 N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251580-91-2

N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2854866
CAS No.: 1251580-91-2
M. Wt: 369.372
InChI Key: NBSBWDDDNNJHSL-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a heterocyclic compound featuring a benzo[b][1,6]naphthyridine core fused with a tetrahydroisoquinoline-like system. The 10-oxo group introduces a ketone functionality, while the acetamide side chain is substituted with a 2,4-difluorophenyl group. The compound’s physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, are critical for its pharmacokinetic profile.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-12-5-6-18(15(22)9-12)24-19(26)11-25-8-7-17-14(10-25)20(27)13-3-1-2-4-16(13)23-17/h1-6,9H,7-8,10-11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSBWDDDNNJHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 1 : 2-(6,7-Dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(4-methylphenyl)acetamide

  • Substituents : 6,7-dimethyl groups on the naphthyridine core; 4-methylphenyl on the acetamide.
  • The methylphenyl group lacks the electronegative fluorine atoms, diminishing dipole interactions with polar biological targets .

Compound 2 : (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin

  • Structural Features : A saturated dioxaphosphepin ring system with naphthalenyl groups.
  • Key Differences: The fully saturated core reduces aromaticity, limiting π-π stacking interactions.

Functional Analogues in Medicinal Chemistry

Compound 3: 3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one

  • Substituents: Dimethylamino (electron-donating) and naphthoyl (aromatic) groups.
  • Key Differences: The dimethylamino group enhances electron density, favoring interactions with acidic residues in enzymes. The spirocyclic system introduces conformational rigidity, contrasting with the flexible tetrahydrobenzo[b]naphthyridine core of the target compound .

Table 1: Comparative Analysis of Key Features

Compound Core Structure Substituents Physicochemical Properties Potential Applications
Target Compound Benzo[b][1,6]naphthyridine 2,4-Difluorophenyl, 10-oxo Moderate logP, H-bond acceptors Anticancer, CNS therapeutics
Compound 1 Benzo[b][1,6]naphthyridine 6,7-Dimethyl, 4-methylphenyl Higher logP, reduced solubility Antimicrobial agents
Compound 2 Dioxaphosphepin Naphthalenyl, hydroxy Polar, phosphorus reactivity Pesticides, catalysis
Compound 3 Spiro[indoline-pyrrolidin] Dimethylamino, naphthoyl High electron density, rigid Enzyme inhibitors (e.g., kinases)

Research Findings and Implications

  • Electronic Effects : Fluorine atoms in the target compound improve metabolic stability and binding affinity compared to methyl or hydroxyl groups in analogues .
  • Solubility Trade-offs : While methyl groups (Compound 1) enhance lipophilicity, they may compromise bioavailability in aqueous environments.
  • Biological Selectivity : The spirocyclic system (Compound 3) demonstrates superior target selectivity in enzyme inhibition assays, suggesting structural rigidity as a critical design parameter .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, starting with the formation of the benzo[b][1,6]naphthyridinone core via cyclization of precursors like aminopyridines or quinoline derivatives. Subsequent steps include coupling the fluorophenyl group via amide bond formation. Key conditions:

  • Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for polar intermediates .
  • Temperature : 50–100°C for cyclization and coupling steps .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which characterization techniques are essential for confirming structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Purity assessment and detection of byproducts .

Q. What in vitro assays are commonly used to screen its biological activity?

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays using cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

  • Catalyst Screening : Use Pd-based catalysts for efficient coupling reactions .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during amide bond formation to prevent hydrolysis .
  • Reaction Monitoring : TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the fluorophenyl group (e.g., chloro or methoxy substitutions) and compare bioactivity .
  • Molecular Docking : Computational modeling to predict binding affinities with targets like DNA topoisomerases or kinases .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., acetamide linkage, naphthyridinone core) using 3D-QSAR .

Q. How can contradictory bioactivity data across studies be resolved?

  • Purity Verification : Replicate assays using HPLC-validated samples to exclude batch variability .
  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize experimental conditions .
  • Meta-Analysis : Compare data across studies with similar cell lines/pathogens (e.g., S. aureus ATCC 25923) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), light, or acidic/basic buffers, then monitor degradation via LC-MS .
  • Plasma Stability Tests : Incubate with human/animal plasma and quantify parent compound remaining over time .
  • Solid-State Stability : Accelerated stability testing (25°C/60% RH) for 6 months to simulate shelf-life .

Q. What approaches are used for preclinical toxicity profiling?

  • In Vitro Cytotoxicity : HepG2 cells to evaluate hepatotoxicity .
  • In Vivo Models : Acute toxicity studies in rodents (LD₅₀ determination) .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

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